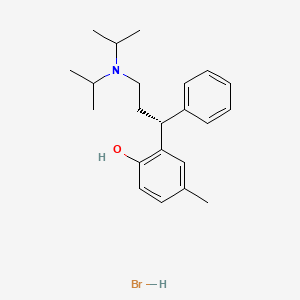
6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one
Übersicht
Beschreibung
6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one, commonly referred to as 6-BHN, is a novel small molecule that has been studied for its potential applications in various scientific research areas. 6-BHN is a member of the naphthyridine family of compounds and is characterized by its six-membered ring structure containing a benzyl substituent. The structure of 6-BHN is similar to that of other naphthyridine compounds, which makes it an attractive target for further research. In recent years, 6-BHN has been studied for its potential applications in the areas of drug discovery, medicinal chemistry, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Kinase Inhibition
- c-Met Kinase Inhibitors : The 1,6-naphthyridine motif, related to 6-benzyl-1,6-naphthyridin-2(1H)-one, is identified as a new class of c-Met kinase inhibitors. Incorporating a cyclic urea pharmacophore into this framework resulted in significant Met inhibition, useful in cancer treatment (Wang et al., 2013).
Synthetic Methods and Applications
Diverse Biomedical Applications : Naphthyridines, including 1,6-naphthyridin-2(1H)-ones, are recognized for their ability to provide ligands for several body receptors. Their diverse substituents contribute to a variety of biomedical applications, highlighting their versatility in drug development (Oliveras et al., 2021).
General Synthesis Methods : Innovative methods have been developed for synthesizing 7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 3,4-dihydro-2,7-naphthyridin-1(2H)-ones, expanding the possibilities for creating derivatives with specific pharmacological properties (Murray et al., 2023).
Antimicrobial and Antiviral Applications
Antimicrobial Activity : Certain substituted 3-aryl-1,8-naphthyridine derivatives showed notable antimicrobial activity. The synthesis of these compounds involves simple and efficient methods, demonstrating their potential in developing new antimicrobial agents (Ravi et al., 2018).
HIV Integrase Inhibitors : Derivatives of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one have been shown to be potent inhibitors of HIV-integrase, an enzyme critical for the HIV replication process. These compounds have demonstrated low nanomolar IC(50) values in assays and potent antiviral activity in cellular assays (Boros et al., 2009).
Photochemical and Antioxidant Properties
Photochromism in Organic Chemistry : The photochemical mechanism of certain naphthyridinone derivatives, including their photochromic behavior and potential applications in materials science, has been elucidated using spectroscopy techniques (Aloïse et al., 2006).
Antioxidant Activity in Lipid Membranes : Tetrahydro-1,8-naphthyridinol analogs of alpha-tocopherol have been demonstrated to exhibit significantly better peroxyl radical trapping activity than alpha-tocopherol itself. This highlights their potential as powerful antioxidants in lipid membranes and low-density lipoproteins (Nam et al., 2007).
Eigenschaften
IUPAC Name |
6-benzyl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWKETFREPZUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1CN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585553 | |
| Record name | 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one | |
CAS RN |
210539-03-0 | |
| Record name | 6-Benzyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-benzyl-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1316566.png)

![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B1316575.png)




![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)

![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)


![3-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1316595.png)
